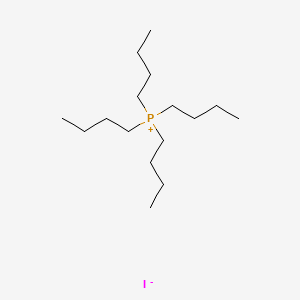

Tetrabutylphosphonium iodide

Description

Overview of Quaternary Phosphonium (B103445) Salts in Advanced Chemistry

Quaternary phosphonium salts (QPSs) are a class of organic compounds characterized by a central phosphorus atom bonded to four organic substituents, resulting in a positively charged cation. researchgate.netchemicalbull.com This core structure is analogous to quaternary ammonium (B1175870) salts, but the larger size and different electronic nature of the phosphorus atom lead to distinct chemical and physical properties. researchgate.net In advanced chemistry, QPSs have gained considerable attention, particularly for their roles as catalysts, reagents, and components of ionic liquids. researchgate.net

The development of QPSs as phase-transfer catalysts has been a significant area of research, with their application in promoting reactions between reactants in immiscible phases. researchgate.netchemicalbull.com This catalytic activity is crucial in many organic syntheses, enhancing reaction rates and yields. researchgate.netsmolecule.com The thermal stability and diverse solubility of QPSs make them advantageous in various reaction conditions. alfachemic.com Furthermore, the field of asymmetric catalysis has seen the rapid development of chiral quaternary phosphonium salt phase-transfer catalysts, enabling the synthesis of enantiomerically enriched compounds. alfachemic.comchinesechemsoc.org

Beyond catalysis, QPSs are integral to the formulation of ionic liquids, which are salts with low melting points. researchgate.net Phosphonium-based ionic liquids often exhibit favorable properties such as high thermal stability and a wide electrochemical window, making them suitable for applications in electrochemistry and materials science. researchgate.net The versatility of QPSs is further demonstrated by their use in the synthesis of polymers and as precursors for ylides in the renowned Wittig reaction, a cornerstone of organic synthesis. nih.gov

Significance of Tetrabutylphosphonium (B1682233) Iodide within the Broader Field of Ionic Compounds

Tetrabutylphosphonium iodide, with the chemical formula (C₄H₉)₄P⁺I⁻, holds a specific and important position within the vast field of ionic compounds. smolecule.com Its structure, featuring a large, hydrophobic tetrabutylphosphonium cation, contributes to its solubility in organic solvents while limiting its solubility in water. chemicalbull.com This characteristic is pivotal for its function in biphasic reactions. chemicalbull.com

As an ionic compound, this compound is a key player in the realm of phase-transfer catalysis. smolecule.com It effectively transports reactants across the boundary of two immiscible phases, such as an aqueous and an organic layer, thereby facilitating reactions that would otherwise be slow or inefficient. smolecule.com This is achieved through the formation of ion pairs with reactants, which alters their solubility and allows them to move between phases. smolecule.com

Furthermore, this compound is recognized for its role as a component in ionic liquids and as a curing agent for epoxy resins, where it influences the material's final mechanical and thermal properties. smolecule.com Its hygroscopic nature also makes it useful as an antistatic agent. smolecule.com The compound's significance is also highlighted by its application as an interfacial additive in perovskite solar cells, where it can improve device stability and efficiency.

Historical Context of this compound Research

The study of this compound is intertwined with the broader history of quaternary phosphonium salts and ionic liquids. The foundations for understanding such compounds were laid with the discovery of the first ionic liquids in the late 19th century. However, the focused development of phosphonium-based ionic liquids gained significant momentum in the 1980s and 1990s. During this period, researchers began to appreciate the distinct advantages that phosphonium-based ionic liquids offered over their more common nitrogen-based counterparts, such as imidazolium (B1220033) and pyridinium (B92312) salts.

The synthesis of quaternary phosphonium salts, including this compound, became more refined during this era. The primary synthetic route involves the reaction of tributylphosphine (B147548) with 1-iodobutane. This method, a classic SN2 type reaction, has been optimized to achieve high yields. nih.gov The emergence of this compound as a specific focus of research intensified in the early 21st century as its unique properties, including good thermal stability and relatively low synthesis cost, became more widely recognized.

Current Research Trajectories and Future Outlook for this compound

Current research on this compound is vibrant and expanding into new and innovative areas. A significant focus remains on its application in materials science, particularly in the development of advanced energy devices. For instance, its use as an additive in perovskite solar cells is being actively investigated to enhance their stability and performance. nih.govresearchgate.netresearchgate.netresearchgate.net Studies have shown that incorporating small amounts of this compound can improve the quality of perovskite crystals and the power conversion efficiency of the solar cells. researchgate.netresearchgate.net

In the field of catalysis, researchers continue to explore the utility of this compound in novel organic transformations. Recent developments include its use in palladium-catalyzed systems and as a radical initiator in certain cross-coupling reactions. Its role in promoting green chemistry principles is also a key research trajectory, with studies focusing on its recyclability in catalytic processes.

The future for this compound appears promising, with potential applications in solid-state electrolytes for batteries. rsc.org The development of organic ionic plastic crystals containing tetrabutylphosphonium cations points towards new possibilities for safer and more efficient energy storage devices. rsc.org As research continues to uncover the nuanced properties and capabilities of this versatile compound, its importance in both fundamental and applied chemical research is set to grow.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₃₆IP |

| Molecular Weight | 386.33 g/mol smolecule.com |

| Melting Point | 98-100 °C chemfish.com |

| Water Solubility | Soluble chemfish.comchemdad.com |

| Appearance | White solid nih.gov |

| CAS Number | 3115-66-0 chemfish.com |

Applications of this compound

| Application Area | Description |

| Phase-Transfer Catalysis | Facilitates reactions between reactants in immiscible phases. smolecule.com |

| Ionic Liquids | Serves as a component in the formulation of ionic liquids. researchgate.net |

| Materials Science | Used as a curing agent for epoxy resins and an additive in perovskite solar cells. smolecule.com |

| Antistatic Agent | Its hygroscopic nature helps in reducing static electricity buildup. smolecule.com |

| Organic Synthesis | Employed in various organic reactions, including cross-coupling and azidation. smolecule.com |

Propriétés

IUPAC Name |

tetrabutylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIYPTIBRAUPLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3115-68-2 (Parent) | |

| Record name | Phosphonium, tetrabutyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20953241 | |

| Record name | Tetrabutylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3115-66-0 | |

| Record name | Phosphonium, tetrabutyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetrabutyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylphosphonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabutylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Structural Elucidation

Advanced Synthetic Routes for Tetrabutylphosphonium (B1682233) Iodide

The synthesis of tetrabutylphosphonium iodide, a quaternary phosphonium (B103445) salt, is achieved through specific chemical reactions designed to ensure high purity and yield. The methodologies can be adapted for either direct synthesis and isolation or for immediate use in a subsequent reaction.

The most common and direct method for synthesizing this compound is through the quaternization of a tertiary phosphine (B1218219) with an alkyl halide. This reaction, a variation of the Menshutkin reaction, involves the nucleophilic attack of the phosphorus atom of tributylphosphine (B147548) on the electrophilic carbon of an iodoalkane.

The primary pathway is the reaction between tributylphosphine and 1-iodobutane. The synthesis is typically performed by heating the neat mixture of the two reactants. To prevent the oxidation of the phosphine, the reaction is conducted under an inert atmosphere, such as argon or nitrogen. The mixture may be stirred at room temperature initially and then heated to around 100°C for an extended period, sometimes up to 20 hours, to drive the reaction to completion. This process has been optimized to achieve high conversion rates, with yields reportedly as high as 96% under controlled conditions.

Reaction Scheme: P(CH₂CH₂CH₂CH₃)₃ + I-CH₂CH₂CH₂CH₃ → [P(CH₂CH₂CH₂CH₃)₄]⁺I⁻

This direct synthesis route is fundamental for producing the salt on both laboratory and industrial scales.

In certain chemical processes, this compound does not need to be pre-formed and isolated. Instead, it can be generated in situ by adding the precursor reagents directly to the main reaction vessel. google.com This approach is particularly useful when the phosphonium salt acts as a catalyst, for example, in the synthesis of dialkyltin dichlorides. google.com

Achieving high purity is critical for many applications of this compound, especially in research and catalysis. After synthesis, the crude product often requires purification to remove unreacted starting materials and byproducts.

Common purification techniques for analogous quaternary ammonium (B1175870) and phosphonium salts, which are applicable to this compound, include:

Recrystallization: This is a widely used method for purifying solid salts. The crude product can be dissolved in a suitable solvent or solvent mixture and then allowed to crystallize. Effective solvent systems for similar salts include toluene/petroleum ether, acetone, ethyl acetate, or a mixture of ethanol (B145695) and diethyl ether. chemicalbook.com The process typically involves dissolving the salt in a minimal amount of a hot solvent in which it is soluble, and then cooling the solution or adding a non-solvent to induce precipitation of the pure crystals. chemicalbook.com For instance, the salt can be dissolved in methanol/acetone, filtered, and then precipitated by adding water. chemicalbook.com

Washing and Drying: The synthesized product can be washed with a solvent in which the impurities are soluble but the product is not, such as diethyl ether. The purified salt is then thoroughly dried under a vacuum to remove any residual solvents. chemicalbook.comrsc.org

Chromatography: For achieving very high purity, flash column chromatography using a silica (B1680970) gel stationary phase is an effective, albeit more complex, method. nih.gov The crude material is dissolved and passed through the column, with different components eluting at different rates, allowing for their separation.

The choice of purification method depends on the initial purity of the crude product and the required purity for its intended application.

In-situ Generation for Specific Applications

Spectroscopic Characterization of this compound

The structural identity and purity of synthesized this compound are confirmed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is a particularly powerful tool for elucidating the molecular structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the tetrabutylphosphonium cation.

The ¹H NMR spectrum of the tetrabutylphosphonium cation is characterized by distinct signals corresponding to the protons of the four identical butyl chains attached to the central phosphorus atom. The spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), shows four main groups of signals. researchgate.netchemicalbook.com

The protons on the methyl group (CH₃) at the end of the butyl chain appear as a triplet at the most upfield position due to coupling with the adjacent methylene (B1212753) (CH₂) group. The three methylene groups in each butyl chain appear as multiplets in the intermediate region of the spectrum. The methylene group directly bonded to the phosphorus atom (P-CH₂) is the most deshielded of the methylene groups and appears at the most downfield position among them, often showing complex splitting due to coupling with both the adjacent methylene group and the phosphorus atom.

The expected chemical shifts (δ) for the protons in the tetrabutylphosphonium cation are summarized in the table below, based on data from analogous tetrabutylphosphonium salts. researchgate.net

Interactive Data Table: Representative ¹H NMR Data for the Tetrabutylphosphonium Cation

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~0.90 | Triplet (t) | 12H |

| -CH₂-CH₂-CH₃ | ~1.44 | Multiplet (m) | 16H |

| P-CH₂- | ~2.24 | Multiplet (m) | 8H |

Note: The exact chemical shifts and splitting patterns can vary slightly depending on the solvent used and the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

³¹P NMR

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for characterizing organophosphorus compounds like this compound. trilinkbiotech.com This technique provides valuable information about the chemical environment of the phosphorus atom. In ³¹P NMR, the chemical shift (δ) is influenced by the nature of the substituents attached to the phosphorus atom. trilinkbiotech.com For this compound, the phosphorus atom is tetravalent and positively charged, which influences its resonance frequency. While a specific chemical shift for this compound was not found in the provided search results, the typical range for P(V) derivatives is between 70 ppm and -30 ppm. trilinkbiotech.com It is a critical technique for confirming the structure and assessing the purity of the compound. trilinkbiotech.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and analyzing the vibrational modes of molecules. libretexts.org The infrared spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. gelest.com

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its constituent groups. Key vibrational modes include:

C-H stretching: Vibrations of the carbon-hydrogen bonds in the butyl chains.

CH₂ bending and wagging: Various bending and wagging motions of the methylene groups in the butyl chains. pg.edu.pl

C-P stretching: Vibrations of the carbon-phosphorus bonds.

C-C stretching: Vibrations of the carbon-carbon bonds within the butyl chains.

While specific frequencies for this compound were not detailed in the search results, general regions for these vibrations are well-established in infrared spectroscopy. gelest.comorgchemboulder.com For instance, C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification. wikipedia.org

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of molecules. wikipedia.org It relies on the inelastic scattering of monochromatic light, known as Raman scattering. wikipedia.org This technique is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or inactive in FT-IR spectroscopy.

In the context of this compound, Raman spectroscopy can provide detailed information about its molecular structure and intermolecular interactions. Studies on related tetrabutylphosphonium salt hydrates have identified several key Raman peaks. mdpi.com For instance, a narrow and apparent Raman peak observed in the range of 240–265 cm⁻¹ is attributed to a stretching lattice vibration mode in the cation. mdpi.com Other studies have noted that for tetrabutylammonium (B224687) cations, a typical Raman peak appears at 261 cm⁻¹. researchgate.net

Low-frequency Raman spectroscopy has been employed to investigate intermolecular and/or interionic interactions in semi-clathrate hydrates of quaternary onium salts. mdpi.comresearchgate.net These studies revealed Raman peaks in three main regions: around 65 cm⁻¹, around 200 cm⁻¹, and between 240-265 cm⁻¹. mdpi.com The peak around 200 cm⁻¹ is attributed to the O-O stretching vibration between water molecules in the hydrate (B1144303) structures. mdpi.com The peak around 65 cm⁻¹ is influenced by both the water framework and the guest substances. mdpi.com The position of these low-frequency peaks has been correlated with the equilibrium temperatures of the semi-clathrate hydrates. mdpi.comresearchgate.net

UV-Vis Spectrophotometry for Purity Assessment

UV-Vis spectrophotometry is a widely used analytical technique for quantitative analysis and purity assessment. nist.gov It measures the absorption of ultraviolet and visible light by a substance. For this compound, this technique can be used to detect the presence of impurities that absorb in the UV-Vis range. nist.gov

The iodide ion (I⁻) has a characteristic absorption in the ultraviolet region. Specifically, the iodide ion is detected at a wavelength of 226 nm. This absorption can be used to determine the concentration of this compound in a solution and to assess its purity. The presence of other absorbing species would manifest as additional peaks or a distorted spectrum, indicating impurities. While UV-Vis spectrophotometry is a valuable tool, it is often used in conjunction with other techniques like NMR and elemental analysis for comprehensive purity validation.

Crystallographic Analysis and Solid-State Structure

The solid-state structure of this compound and its derivatives is of significant interest for understanding their physical properties and for applications in materials science and crystal engineering.

X-ray Crystallography Studies of this compound and its Complexes

While a specific X-ray crystal structure for pure this compound was not found in the search results, the structures of numerous complexes containing the tetrabutylphosphonium cation have been determined. For instance, the crystal structure of tetrabutylphosphonium bis(dimethylsulfoxido)tetrabromorhodate(III) has been elucidated. researchgate.net X-ray crystallography has also been instrumental in characterizing various halometallate complexes with organic countercations, including phosphonium derivatives. researchgate.net These studies are crucial for understanding the structure-property relationships in these materials.

The Cambridge Structural Database (CSD) is a vast repository of small-molecule organic and metal-organic crystal structures, many of which have been determined by X-ray crystallography. wikipedia.org A search of the CSD would likely yield detailed structural information on this compound and its complexes.

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a solid material to exist in more than one crystal structure. ub.edu Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. ub.edu The study and control of polymorphism are central to the field of crystal engineering, which aims to design and synthesize crystalline materials with desired properties. ub.edu

The potential for polymorphism in this compound and its salts is an important consideration. For example, new organic ionic plastic crystals (OIPCs) based on the tetrabutylphosphonium cation with borate (B1201080) anions have been shown to exhibit polymorphism. rsc.org Differential scanning calorimetry (DSC) is a key technique used to study polymorphic transitions by measuring the heat flow associated with thermal events like melting and solid-solid phase transitions. ub.edu

Crystal engineering principles are applied to control the crystallization process and obtain specific polymorphs. This can involve varying the solvent, temperature, and the presence of additives. The formation of co-crystals, where the target molecule crystallizes with another molecule in a stoichiometric ratio, is another strategy employed in crystal engineering to modify the properties of a solid. ub.edu The understanding of intermolecular interactions, such as hydrogen bonds and van der Waals forces, is fundamental to predicting and controlling the crystal packing and, consequently, the resulting polymorph. ub.edu

Intermolecular Interactions and Hydrate Formation

The study of intermolecular interactions in tetrabutylphosphonium salts, particularly in the context of hydrate formation, provides valuable insights into their physicochemical properties and potential applications. The nature of the anion plays a crucial role in determining the stability and structure of these hydrates.

Tetrabutylphosphonium (TBP) salts are known to form semi-clathrate hydrates, where water molecules form a cage-like structure around the tetrabutylphosphonium cation, and the anion is incorporated into this hydrogen-bonded network. smolecule.com These hydrates are of interest as potential heat storage materials due to their phase change behavior at temperatures above 0 °C. smolecule.comresearchgate.net

The formation and properties of these hydrates are significantly influenced by the guest anion. For instance, tetrabutylphosphonium chloride (TBPC) and tetrabutylphosphonium bromide (TBPB) form stable hydrates with distinct equilibrium temperatures and dissociation enthalpies. oup.com TBPB, for example, can form at least two different hydrate structures depending on the hydration number, which in turn affects their thermodynamic properties. oup.commdpi.com

The table below summarizes the properties of some known tetrabutylphosphonium and tetrabutylammonium salt hydrates for comparison.

Table 1: Properties of Tetrabutylphosphonium and Tetrabutylammonium Salt Hydrates

| Compound | Hydration Number | Equilibrium Temperature (°C) | Dissociation Enthalpy (kJ/mol) |

|---|---|---|---|

| Tetrabutylphosphonium Chloride (TBPC) Hydrate | 10.3 oup.com | 164.7 oup.com | |

| Tetrabutylphosphonium Bromide (TBPB)·32H₂O | 32 | 9.1 oup.commdpi.com | 184.0 oup.commdpi.com |

| Tetrabutylphosphonium Bromide (TBPB)·38H₂O | 38 | 9.2 oup.commdpi.com | 211.8 oup.commdpi.com |

| Tetrabutylammonium Chloride (TBAC) Hydrate | 15.1 oup.com | 156 oup.com | |

| Tetrabutylammonium Bromide (TBAB)·26H₂O | 26 | 12.0 mdpi.com | 150.7 mdpi.com |

Low-frequency Raman spectroscopy, operating in the terahertz frequency range, is a powerful technique for directly probing the weak intermolecular and interionic interactions within tetrabutylphosphonium salt hydrates. smolecule.com These low-energy vibrations are sensitive to the collective motions of molecules and ions within the crystal lattice and the hydrogen-bond network of the hydrate structure. smolecule.com

Studies on tetrabutylphosphonium salt hydrates have revealed distinct peaks in the low-frequency Raman spectra that can be correlated with specific molecular motions and interactions. smolecule.com Generally, the spectra of these hydrates show features in three main regions:

Around 240–265 cm⁻¹: This region corresponds to a stretching lattice vibration mode within the tetrabutylphosphonium cation. In TBP salt hydrates, this peak is typically broad, in contrast to the sharper peaks seen for TBA salt hydrates. smolecule.commdpi.com

Around 200 cm⁻¹: A peak in this vicinity is attributed to the O-O stretching vibration between the water molecules of the hydrate framework. smolecule.commdpi.com

Around 65 cm⁻¹: This peak is particularly sensitive to cation-anion interactions and the collective motions of the hydrate structure. smolecule.commdpi.com

A key finding from these studies is the correlation between the positions of the Raman peaks and the equilibrium temperatures of the hydrates. smolecule.com For semi-clathrate hydrates with higher equilibrium temperatures, the peak around 65 cm⁻¹ tends to appear at a higher wavenumber, while the peak around 200 cm⁻¹ shifts to a lower wavenumber. smolecule.comresearchgate.net This suggests that stronger cation-anion interactions (higher wavenumber for the ~65 cm⁻¹ peak) and a slight weakening or modification of the water framework's hydrogen bonding (lower wavenumber for the ~200 cm⁻¹ peak) are associated with increased hydrate stability. smolecule.com

The influence of the anion is also observable in the Raman spectra. For instance, comparing hydrates with the same cation, those with chloride ions tend to show peaks at a higher wavenumber than those with bromide ions, which is consistent with the smaller mass of the chloride ion. smolecule.com

The table below presents the low-frequency Raman peak positions for several tetrabutylphosphonium and tetrabutylammonium salt hydrates.

Table 2: Low-Frequency Raman Peak Positions for Tetrabutylphosphonium and Tetrabutylammonium Salt Hydrates

| Compound | Peak 1 (cm⁻¹) | Peak 2 (cm⁻¹) | Peak 3 (cm⁻¹) |

|---|---|---|---|

| TBPC Hydrate | ~65 | ~200 | ~245 (broad) |

| TBPB·38H₂O | ~65 | ~200 | ~245 (broad) |

| TBPB·32H₂O | ~65 | ~200 | ~245 (broad) |

| TBAC Hydrate | ~65 | <200 | 261 (sharp) |

| TBAB·26H₂O | ~65 | <200 | 261 (sharp) |

| TBAB·38H₂O | ~65 | ~200 | 261 (sharp) |

Data derived from graphical representations in referenced literature. smolecule.commdpi.com

Catalytic Applications of Tetrabutylphosphonium Iodide in Organic Transformations

Phase-Transfer Catalysis Mechanisms and Applications

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different, immiscible phases, such as an aqueous phase and an organic phase. chemicalbull.com Tetrabutylphosphonium (B1682233) iodide serves as an effective phase-transfer catalyst, enhancing reaction rates and yields in a variety of organic reactions. chemicalbull.com

By facilitating the transport of reactants across phase boundaries, tetrabutylphosphonium iodide significantly accelerates reaction rates and often leads to higher product yields compared to uncatalyzed or biphasic systems. chemicalbull.combiomedres.us This enhancement is attributed to the increased concentration of the reacting anion in the organic phase, where it is more reactive due to weaker solvation. dokumen.pubbiomedres.us The effectiveness of TBPI as a phase-transfer catalyst has been demonstrated in a wide range of organic transformations, including nucleophilic substitutions, alkylations, and condensations. smolecule.com For instance, in cross-coupling reactions, the addition of tetrabutylammonium (B224687) iodide (a related quaternary ammonium (B1175870) salt) has been shown to significantly accelerate the reaction between benzylic zinc bromides and aryl or alkenyl triflates. organic-chemistry.org

Table 1: Impact of Tetrabutylammonium Iodide (TBAI) on Reaction Yields

| Reactants | Catalyst | Yield (%) |

| Benzylic Zinc Bromide + Aryl Triflates | TBAI | High |

| Benzylic Zinc Reagents + Primary Alkyl Iodides | TBAI | High |

| Benzylic Zinc Reagents + Primary Alkyl Iodides | None | Low/No Reaction |

This table is based on findings related to tetrabutylammonium iodide, a structurally similar phase-transfer catalyst, highlighting the impact of such catalysts on reaction efficiency. organic-chemistry.org

The mechanism of reactant transport by this compound involves the formation of an ion pair. ethz.ch In a typical scenario, the iodide anion of TBPI can be exchanged with another anion from the aqueous phase. The newly formed ion pair, consisting of the tetrabutylphosphonium cation and the reactant anion, is sufficiently lipophilic to be extracted into the organic phase. researchgate.net Once in the organic phase, the anion is "naked" or poorly solvated, rendering it highly reactive towards the organic substrate. biomedres.us After the reaction, the phosphonium (B103445) cation can return to the aqueous interface to repeat the cycle, thus acting as a true catalyst. The efficiency of this process is influenced by several factors, including the lipophilicity of the cation and the nature of the anion being transported. biomedres.us

Enhanced Reaction Rates and Yields in Diverse Organic Reactions

Role in Oxidative Transformations

Beyond its classical role in phase-transfer catalysis, this compound has emerged as a versatile catalyst in oxidative transformations. It can participate directly in redox processes, often through the in situ generation of reactive iodine species.

A notable application of TBPI is in the oxidative α-azidation of carbonyl compounds. beilstein-archives.org This reaction introduces an azide (B81097) group at the α-position of a carbonyl moiety, a valuable transformation for the synthesis of nitrogen-containing molecules. beilstein-archives.orgbeilstein-journals.org The reaction typically employs sodium azide as the azide source and an oxidant, such as dibenzoyl peroxide. beilstein-archives.org

Mechanistic studies suggest that the role of this compound in these reactions goes beyond simple phase-transfer catalysis. beilstein-archives.orgresearchgate.net It is proposed that TBPI is first oxidized in situ to form a catalytically active hypoiodite (B1233010) species, specifically a quaternary ammonium hypoiodite. beilstein-archives.orgbeilstein-journals.orgresearchgate.net This highly reactive intermediate then facilitates the α-iodination of the carbonyl compound. beilstein-archives.orgbeilstein-journals.org The resulting α-iodo carbonyl compound subsequently undergoes a nucleophilic substitution reaction with the azide ion, which is brought into the organic phase via a phase-transfer catalyzed process. beilstein-archives.orgbeilstein-journals.org This dual catalytic cycle, involving both redox catalysis and phase-transfer catalysis, allows for the efficient coupling of two nucleophilic species (the enolate of the carbonyl compound and the azide anion) under oxidative conditions. beilstein-archives.orgresearchgate.net Control experiments have supported this mechanistic pathway, ruling out a purely radical-based mechanism. beilstein-archives.org

Table 2: Proposed Mechanistic Steps in Oxidative α-Azidation

| Step | Description | Key Species Involved |

| 1 | Oxidation of Catalyst | This compound, Oxidant |

| 2 | Formation of Hypoiodite | Quaternary ammonium hypoiodite |

| 3 | α-Iodination | Carbonyl compound, Hypoiodite |

| 4 | Nucleophilic Substitution | α-Iodo carbonyl, Azide ion |

| 5 | Product Formation | α-Azido carbonyl compound |

This table outlines the proposed sequence of events in the TBPI-catalyzed oxidative α-azidation of carbonyl compounds. beilstein-archives.orgbeilstein-journals.org

Oxidative α-Azidation of Carbonyl Compounds

Utilization of Sodium Azide and Dibenzoyl Peroxide

This compound catalyzes the oxidative α-azidation of carbonyl compounds, a reaction that introduces a nitrogen-containing functional group. This process utilizes sodium azide (NaN₃) in the presence of dibenzoyl peroxide. The reaction is applicable to a range of cyclic β-ketocarbonyl derivatives and proceeds under mild conditions to produce α-azido-β-ketoesters. A proposed mechanism for this transformation involves the in-situ formation of an ammonium hypoiodite species. This intermediate facilitates the α-iodination of the starting material, which is then followed by a phase-transfer-catalyzed nucleophilic substitution by the azide ion.

A similar transformation using the related catalyst tetrabutylammonium iodide (TBAI) has been reported for the synthesis of tertiary azides from 1,3-dicarbonyl compounds. In this case, tert-butyl hydroperoxide (TBHP) acts as the oxidant, and the reaction can be carried out in water.

Table 1: Catalytic α-Azidation of Carbonyl Compounds

| Catalyst | Reagents | Substrate | Product | Key Features |

|---|---|---|---|---|

| This compound | Sodium Azide, Dibenzoyl Peroxide | Cyclic β-ketocarbonyl derivatives | α-azido-β-ketoesters | Mild conditions, applicable to various cyclic substrates. |

| Tetrabutylammonium Iodide | Sodium Azide, Tert-butyl Hydroperoxide | 1,3-dicarbonyl compounds | Tertiary azides | Proceeds in water under mild conditions. |

Hydroxylation of Naphthoquinones with Tert-butyl Hydroperoxide

This compound is employed as a catalyst in the hydroxylation of naphthoquinone derivatives, with tert-butyl hydroperoxide serving as the oxidant. acs.org This reaction is significant for the synthesis of biologically relevant molecules. For instance, a one-step synthesis of 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives has been demonstrated using tetrabutylammonium iodide (TBAI) and t-butyl hydroperoxide, achieving a 78% yield for a specific derivative. wisdomlib.org The development of such synthetic methods is crucial for producing compounds like parvaquone, which has antiprotozoal activity. wisdomlib.org

Table 2: Hydroxylation of Naphthoquinones

| Catalyst | Oxidant | Substrate | Product | Significance |

|---|---|---|---|---|

| This compound | Tert-butyl Hydroperoxide | Naphthoquinone derivatives | Hydroxylated naphthoquinones | Synthesis of biologically active compounds. acs.orgwisdomlib.org |

Catalysis in Aziridination of Alkenes

This compound, often in its ammonium analogue form (tetrabutylammonium iodide or TBAI), plays a role in the metal-free catalytic aziridination of alkenes. researchgate.netnih.govacs.org Aziridines are important nitrogen-containing heterocyclic compounds with applications in organic synthesis. acs.org In one method, the combination of iodine (I₂) and TBAI catalyzes the aziridination of styrene (B11656) derivatives with N-tosyliminophenyliodinane (PhI=NTs). nih.govacs.org This reaction is promoted by the in-situ generation of TBAI₃, which acts as a highly efficient catalyst. organic-chemistry.org The proposed mechanism involves a radical pathway where N,N-diiodotosylamide, also formed in situ, serves as the aziridinating reagent. acs.orgorganic-chemistry.org This approach is advantageous as it avoids the use of expensive and potentially toxic metal catalysts. researchgate.net

Table 3: Metal-Free Catalytic Aziridination of Alkenes

| Catalyst System | Nitrogen Source | Substrate | Key Features |

|---|---|---|---|

| Iodine (I₂) and Tetrabutylammonium Iodide (TBAI) | N-tosyliminophenyliodinane (PhI=NTs) | Styrene derivatives | Metal-free, in-situ catalyst generation (TBAI₃), radical mechanism. nih.govacs.orgorganic-chemistry.org |

Oxidation of Organosulfur Compounds

This compound and its ammonium counterpart, TBAI, have been utilized in the oxidation of organosulfur compounds. A simple and environmentally friendly method for the oxidation of thiols to disulfides employs hydrogen peroxide as the oxidant catalyzed by TBAI at room temperature without the need for a solvent. researchgate.net This process is reported to give excellent yields in short reaction times. researchgate.net The catalytic system of TBAI and tert-butyl hydroperoxide (TBHP) has also been used for the oxidative sulfonylation of enol acetates with sodium sulfinates to produce β-keto sulfones. researchgate.net This reaction is praised for its use of inexpensive and commercially available catalysts and oxidants under safe and environmentally benign conditions. researchgate.net

Table 4: Oxidation of Organosulfur Compounds

| Catalyst | Oxidant | Substrate | Product | Reaction Conditions |

|---|---|---|---|---|

| Tetrabutylammonium Iodide (TBAI) | Hydrogen Peroxide | Thiols | Disulfides | Room temperature, solvent-free. researchgate.net |

| Tetrabutylammonium Iodide (TBAI) | Tert-butyl Hydroperoxide (TBHP) | Enol acetates and Sodium sulfinates | β-keto sulfones | 60°C. researchgate.net |

This compound in Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound has emerged as a key component in both transition-metal-free and palladium-catalyzed cross-coupling methodologies.

Transition-Metal-Free Cross-Coupling Methodologies

This compound, and more commonly its ammonium analog TBAI, has been instrumental in the development of transition-metal-free cross-coupling reactions. chemicalbook.comnih.gov These systems often utilize TBAI in combination with an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov In such reactions, TBAI can act as a radical initiator, decomposing TBHP to generate reactive radical species. nih.gov These radicals can then participate in a variety of bond-forming reactions. This approach avoids the cost and toxicity associated with transition metals. researchgate.net

Table 5: Transition-Metal-Free Cross-Coupling

| Catalyst/Initiator | Oxidant | Role of TBPI/TBAI | Advantages |

|---|---|---|---|

| This compound/Tetrabutylammonium Iodide | Tert-butyl Hydroperoxide (TBHP) | Radical initiator. nih.gov | Avoids use of transition metals, high chemoselectivity. researchgate.net |

Palladium-Catalyzed Processes Utilizing this compound

In the realm of palladium-catalyzed cross-coupling reactions, tetrabutylphosphonium and tetrabutylammonium iodides have been shown to have a significant impact. The addition of tetrabutylammonium iodide (Bu₄NI) has been found to accelerate palladium(0)-catalyzed cross-coupling reactions between benzylic zinc bromides and aryl or alkenyl triflates. acs.orgorganic-chemistry.org This acceleration allows for reactions to proceed under milder conditions and with shorter reaction times. acs.org For instance, in the absence of Bu₄NI, a particular cross-coupling reaction showed almost no product formation after one hour, whereas in its presence, a significant yield was obtained. acs.org

Furthermore, a biomass-derived ionic liquid, tetrabutylphosphonium 4-ethoxyvalerate, has been successfully used as a solvent in palladium-catalyzed Hiyama cross-coupling reactions between aryl iodides and organosilanes. researchgate.netresearchgate.net This highlights the versatility of tetrabutylphosphonium salts in facilitating modern catalytic processes. researchgate.netresearchgate.net

Table 6: Palladium-Catalyzed Cross-Coupling Reactions with Tetrabutylphosphonium/Ammonium Iodide

| Catalyst System | Reactants | Role of Additive/Solvent | Outcome |

|---|---|---|---|

| Pd(0) with Bu₄NI | Benzylic zinc bromides and aryl/alkenyl triflates | Accelerates the reaction. acs.orgorganic-chemistry.org | Efficient cross-coupling under mild conditions. acs.org |

| Pd(PPh₃)₂Cl₂ in [TBP][4EtOV] | Aryl iodides and organosilanes | Serves as the reaction medium. researchgate.netresearchgate.net | Good yields of cross-coupling products. researchgate.net |

Other Catalytic Roles and Methodologies

Beyond nickel-catalyzed reactions, this compound demonstrates its catalytic utility in several other important organic transformations.

This compound is utilized as a curing agent for epoxy resins. smolecule.comchemdad.comcymitquimica.com In this application, it influences the mechanical and thermal properties of the resulting polymer. smolecule.com The incorporation of this compound into epoxy formulations promotes the cross-linking process, which can lead to enhanced thermal stability and improved mechanical strength of the cured material. It is often used in conjunction with other components, such as phenolic hydroxyl-containing compounds, to create curable compositions for applications like electrical laminates. google.com.qa The curing process can be carried out by melt mixing the components at elevated temperatures (e.g., 150-200°C) or by dissolving them in a suitable solvent at lower temperatures. google.com.qa

In the realm of ether synthesis, particularly the Williamson ether synthesis, this compound can act as a phase-transfer catalyst. This reaction typically involves the reaction of an alkoxide with an alkyl halide. wikipedia.org When dealing with reactants that have low solubility in the reaction medium, a phase-transfer catalyst like tetrabutylammonium bromide or iodide is employed to facilitate the transfer of the alkoxide ion to the organic phase where the reaction occurs. wikipedia.orgutahtech.edu The iodide in TBPI can also participate in an in situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide to a more reactive alkyl iodide, thereby accelerating the etherification. phasetransfercatalysis.com This strategy is particularly useful when mild reaction conditions are required to preserve sensitive functional groups within the reacting molecules. phasetransfercatalysis.com

Tetrabutylammonium iodide (TBAI), a closely related salt, has been effectively used in the synthesis of carbamates through a three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.orgorganic-chemistry.orgscilit.comacs.org This method is notable for its mild reaction conditions and the avoidance of common side reactions such as the N-alkylation of the amine. organic-chemistry.org In this process, CO₂ is bubbled through a mixture containing the amine, a base like cesium carbonate (Cs₂CO₃), and TBAI, followed by the addition of the alkyl halide. organic-chemistry.orgacs.org The reaction proceeds efficiently at room temperature to yield the desired carbamate. organic-chemistry.org This approach is applicable to a wide range of aliphatic and aromatic amines and has been successfully used for the synthesis of peptidomimetics without racemization. organic-chemistry.org

| Amine Substrate | Alkyl Halide | Yield of Carbamate (%) |

|---|---|---|

| Aniline | Benzyl bromide | 95 |

| 4-Methoxyaniline | Ethyl iodide | 92 |

| Piperidine | n-Butyl bromide | 98 |

Tetrabutylphosphonium-based ionic liquids have been investigated as solvents or co-solvents in palladium-catalyzed hydrogenation processes. rsc.orgresearchgate.net These ionic liquids, which can be synthesized from tetrabutylphosphonium hydroxide (B78521) and various organic acids, have shown good performance and recyclability in the selective hydrogenation of alkenes and polyenes at room temperature and atmospheric hydrogen pressure. rsc.org While the provided abstracts focus on tetrabutylphosphonium salts with different anions, the related tetrabutylammonium iodide has been studied in hydrogenation reactions. nih.gov In some cases, quaternary ammonium salts themselves have been found to catalyze the hydrogenation of alkynes and olefins, although the efficiency can vary significantly depending on the cation and anion. nih.gov For instance, in one study, tetrabutylammonium iodide gave a 68% yield in a specific hydrogenation reaction, while other tetrabutylammonium halides provided higher yields. nih.gov This suggests that the nature of the halide ion plays a significant role in the catalytic activity.

Electrochemical Investigations and Energy Applications

Tetrabutylphosphonium (B1682233) Iodide as an Electrolyte Component

As a component in electrolyte formulations, tetrabutylphosphonium iodide offers distinct advantages related to its stability and ionic conductivity, making it suitable for devices like batteries and solar cells.

Phosphonium-based ionic liquids are recognized for their high thermal and electrochemical stability. researchgate.net this compound (also referred to as B4PI) exhibits these characteristics, which are crucial for the longevity and performance of electrochemical devices. researchgate.net Its stability ensures it can withstand the operating voltages of energy storage systems without degrading. This robustness is a key property for electrolytes used in applications such as perovskite solar cells and lithium batteries. researchgate.netnii.ac.jp The inherent stability of ionic liquids like this compound makes them promising candidates for replacing more volatile and hazardous organic solvents often used in commercial electrochemical devices.

This compound has been explored as a component in electrolyte systems for next-generation lithium batteries. The tetrabutylphosphonium cation (TBP+) has been incorporated into flexible polymer electrolytes for lithium metal batteries. nii.ac.jp In one formulation, it was part of a bifunctional ionic liquid used to assist a poly(ethylene oxide) (PEO)-based electrolyte, where the TBP+ cation was found to effectively tune the crystallinity of the polymer. nii.ac.jp This modification is aimed at enhancing the transference of lithium ions (Li+), which is critical for battery performance. nii.ac.jp

In a different context, the closely related tetrabutylammonium (B224687) iodide (TBAI) has been used as a lipophilic additive in highly concentrated electrolytes for lithium-sulfur (Li-S) batteries. jcesr.orgrsc.org The lipophilic cation in such additives helps deliver the iodide anion into the electrolyte to modify the interface between the electrolyte and the electrode. jcesr.org Specifically, the iodide anion can lead to the in situ generation of iodine, which helps remove sulfur deposits from the lithium anode surface, thereby improving stability. jcesr.orgrsc.org

Below is a table summarizing the application of the tetrabutylphosphonium cation in a polymer electrolyte system.

| Electrolyte System Component | Function | Application | Reference |

| Tetrabutylphosphonium (TBP+) cation | Tunes crystallinity of PEO polymer electrolyte | Flexible Lithium Metal Batteries | nii.ac.jp |

Dual Role as Redox Catalyst and Supporting Electrolyte

Photovoltaic Applications in Perovskite Solar Cells

The incorporation of this compound (TBPI) into perovskite solar cells (PSCs) has emerged as a promising strategy to enhance their performance and long-term stability. Researchers have explored its use both within the bulk perovskite material and as a targeted treatment for critical interfaces within the device architecture.

While lower concentrations are optimal for efficiency, higher concentrations have been shown to be particularly effective for enhancing stability. For instance, a perovskite formulation containing 20% TBPI was found to retain 80% of its initial efficiency after 200 hours, showcasing its protective effect. nih.govrsc.orgrsc.org At these higher concentrations, it is suggested that the TBPI may contribute to the formation of a 2D perovskite layer that passivates the surface of the primary 3D perovskite. nih.gov

This compound serves as an effective interfacial additive, particularly when applied between the electron transport layer (ETL), such as titanium dioxide (TiO₂), and the perovskite active layer. researchgate.netdrpress.org Modifying this critical interface is a known strategy for improving photovoltaic performance in PSCs. researchgate.net When used in this manner, TBPI can enhance device stability and reduce the undesirable current-voltage hysteresis that often plagues perovskite solar cells.

In one study, applying a 0.3% concentration of TBPI at the ETL/perovskite interface resulted in a device that maintained approximately 60% of its initial performance after 200 hours under 40% relative humidity. researchgate.net This was a significant improvement compared to the standard device without the additive, which lost over half of its performance within the first 100 hours under the same conditions. researchgate.net The mechanism behind this improvement involves the passivation of trap states and the mitigation of ion migration at the interface.

The addition of this compound has a pronounced positive effect on the crystallinity and morphology of the perovskite film. nih.govrsc.org The performance of a perovskite solar cell is significantly influenced by the morphology and crystallinity of the light-absorbing layer. rsc.org Studies using scanning electron microscopy have shown that incorporating TBPI promotes the formation of a more homogeneous film with improved grain size and higher crystallinity compared to pristine MAPbI₃ films. nih.govrsc.org This enhancement in film quality is a key reason for the observed improvements in photovoltaic performance, as a uniform film with large, well-defined crystal grains facilitates more efficient charge transport and reduces recombination sites. nih.gov

The improvements in film quality and interfacial properties due to TBPI directly translate into enhanced key photovoltaic parameters. A study systematically investigating the impact of adding TBPI to a MAPbI₃ perovskite layer provided clear quantitative data on these effects. nih.govrsc.org

A pristine (control) device without any additive registered a power conversion efficiency (PCE) of 14.0%, with an open-circuit voltage (VOC) of 947 mV, a short-circuit current density (JSC) of 22.6 mA cm⁻², and a fill factor (FF) of 64.6%. rsc.org The champion device, which incorporated 1.5% TBPI, showed a significant increase in PCE to 15.5%, driven by improvements across all parameters: a VOC of 957.4 mV, a JSC of 23.6 mA cm⁻², and an FF of 68.4%. nih.govrsc.org However, increasing the concentration further to 20% led to a drop in efficiency to 10%, primarily due to a sharp decrease in the short-circuit current and fill factor, despite a slight increase in the open-circuit voltage. nih.gov

Photovoltaic Performance of MAPbI₃ Solar Cells with this compound (TBPI) Additive

| Additive Concentration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Fill Factor (FF) |

| 0% (Pristine) | 14.0% | 947 mV | 22.6 mA cm⁻² | 64.6% |

| 1.5% TBPI | 15.5% | 957.4 mV | 23.6 mA cm⁻² | 68.4% |

| 20% TBPI | 10.0% | 963 mV | 20.16 mA cm⁻² | 51.1% |

| Data sourced from González-Juárez, E. et al. (2020). nih.govrsc.org |

A major challenge for the commercialization of perovskite solar cells is their instability in the presence of ambient moisture. rsc.org this compound has been shown to significantly enhance the humidity tolerance of these devices. The long, hydrophobic butyl chains of the TBPI cation create a protective effect, preventing water molecules from easily reaching and degrading the perovskite crystal lattice. nih.gov

Stability tests performed under controlled relative humidity demonstrate this protective capability. Devices containing a high concentration (20%) of TBPI were notably more stable against humidity, losing only 20% of their initial efficiency after 200 hours of exposure. nih.govrsc.orgrsc.orgrsc.org In another test focusing on its role as an interfacial additive, devices with 0.3% TBPI at the TiO₂/perovskite interface also showed markedly improved stability against humidity compared to control devices. researchgate.net

Effects on Open-Circuit Voltage, Short-Circuit Current Density, and Fill Factor

Charge Transfer Phenomena at Interfaces

The efficiency of a solar cell is critically dependent on the effective transfer of charge carriers (electrons and holes) at the interfaces between different layers. This compound influences these phenomena primarily through defect passivation and the management of ion migration.

Defects in the perovskite crystal, such as halide vacancies, can act as "traps" that capture charge carriers, leading to non-radiative recombination and a loss of efficiency. mdpi.commdpi.com The iodide anion (I⁻) supplied by TBPI can fill these halide vacancies, effectively passivating these surface defects. mdpi.com Furthermore, the phosphonium (B103445) cation can passivate traps at the interface between the perovskite and the hole-transporting material by conferring electron density to the lead ions. nih.gov This dual-action passivation suppresses charge recombination at these crucial interfaces. researchgate.net

Additionally, TBPI helps to mitigate the migration of ions within the perovskite layer under an electric field, a process that contributes to the hysteresis and operational instability of the devices. bohrium.com By reducing defect density and potentially blocking ion migration pathways with its bulky cations, TBPI helps to maintain efficient and balanced charge transfer, contributing to both higher performance and enhanced long-term stability. nih.govmdpi.comacs.org

Charge-Transfer-to-Solvent Reactions of Iodide Ions in Aqueous Solution

The charge-transfer-to-solvent (CTTS) process is a fundamental photochemical event where an electron is transferred from an ion (in this case, iodide) to the surrounding solvent molecules upon UV excitation. Studies on aqueous solutions of tetrabutylammonium iodide (TBAI) have been instrumental in understanding this reaction, particularly at the air-water interface.

Using ultrafast time-resolved photoelectron spectroscopy, researchers have investigated the CTTS reaction in a segregated TBAI molecular layer in aqueous solution acs.org. These studies revealed that the reaction times and the binding energies of the transient species are highly dependent on the TBAI concentration, a phenomenon not observed in simpler inorganic salt solutions like sodium iodide (NaI) acs.orgacs.org. At low concentrations, the local environment of the iodide ion in a TBAI solution is similar to that in an NaI solution acs.org. However, as the concentration increases, the hydrophobic tetrabutylammonium (TBA⁺) cations and iodide (I⁻) anions form a segregated molecular layer at the air-water interface acs.org.

Within this layer, the CTTS dynamics change significantly. At high TBAI concentrations, electrons released from the photoexcited iodide ions can become trapped and held within the TBAI molecular layer due to the electrostatic attraction from the surrounding TBA⁺ cations acs.org. This trapping alters the subsequent solvent response dynamics. Investigations using extreme UV (EUV) time-resolved photoelectron spectroscopy on aqueous TBAI solutions showed that the spectra of the photodetached electrons exhibit a rapid energy shift and a change in bandwidth on a sub-picosecond timescale, with the rates of these changes being clearly dependent on the TBAI concentration smolecule.com. This indicates that the dynamical response of the solvent water is influenced by the high density of ions at the interface smolecule.com.

| Parameter | Observation in Aqueous TBAI Solution | Reference |

| CTTS Reaction Time | Varies with concentration | acs.org |

| Electron Binding Energy | Varies with concentration | acs.org |

| Electron Fate | Trapped in TBAI layer at high concentrations | acs.org |

| Solvent Response | Dynamical response changes with ion density | smolecule.com |

This data is based on studies conducted with Tetrabutylammonium Iodide (TBAI).

Electric Double Layer Formation at Air-Water Interface

Tetrabutylammonium iodide is recognized as a strong surfactant that readily forms an electric double layer (EDL) at the air-water interface smolecule.comresearchgate.net. This phenomenon is driven by the nature of the tetrabutylammonium (TBA⁺) cation, which has bulky, hydrophobic alkyl chains. These hydrophobic chains are repelled by the bulk water, causing the TBA⁺ ions to accumulate at the surface.

This segregation of cations at the interface leads to the formation of an EDL. Molecular dynamics simulations and experimental results have shown that the positively charged TBA⁺ cations reside at the outermost surface, which in turn "drags" the negatively charged iodide anions to the subsurface region to maintain local electroneutrality nih.govrsc.org. This arrangement creates a structured interface with a layer of cations followed by a layer of anions, which is a different structure compared to that of simple inorganic salts rsc.org. The formation of this EDL by segregated TBAI solutes at the gas-liquid interface results in a clear reduction of the vertical ionization energy of liquid water researchgate.net.

Influence of Tetrabutylphosphonium Cation on Iodide Ion Distribution

The distribution of iodide ions at the air-water interface is significantly influenced by the presence of the tetrabutylammonium cation. Due to the strongly surface-active and hydrophobic nature of the TBA⁺ cation, it preferentially populates the interface nih.gov. This accumulation of positive charge at the surface creates an electrostatic potential that attracts the counter-ion, iodide, to the interfacial region rsc.org.

Soft X-ray N(1s) spectroscopy experiments have provided direct evidence for this effect. The results indicate that the photoelectron intensity in an aqueous TBAI solution is approximately 70 times greater than that in an ammonium (B1175870) chloride (NH₄Cl) solution at the same concentration acs.org. This enhancement confirms that the TBA⁺ cation effectively drags the I⁻ anion to the surface region acs.org. This co-adsorption is a key feature of tetraalkyl onium salts at interfaces and is a direct consequence of the cation's structure. While specific studies on the tetrabutylphosphonium cation are less common in this exact context, its similar size and hydrophobic nature suggest it would have a comparable, if not stronger, influence on iodide distribution due to potentially stronger interactions between its alkyl chains and the surface researchgate.net.

Electrochemical Synthesis Methods

1,2-Iodoesterification of Alkenes

A novel and highly selective electrochemical method has been developed for the synthesis of β-iodoesters through the difunctionalization of alkenes. This process, known as 1,2-iodoesterification, has been successfully demonstrated using tetrabutylammonium iodide (nBu₄NI) nih.govresearchgate.net. In this reaction, nBu₄NI serves a dual purpose: it acts as the supporting electrolyte to enable current flow and as the iodine source for the chemical transformation nih.govresearchgate.net.

The reaction is typically carried out in an undivided electrochemical cell under constant current conditions. It proceeds without the need for external chemical oxidants, catalysts, or other additives, making the conditions mild, green, and sustainable researchgate.net. The process shows high selectivity and good tolerance for various functional groups, providing the desired β-iodoester products in yields up to 98% nih.govresearchgate.net. This method is not only applicable to the iodoesterification of unactivated alkenes but can also be extended to produce β-iodohydrins and β-iodoethers researchgate.net. The successful modification of complex molecules like drugs and natural products highlights the potential utility of this electrochemical approach nih.gov.

| Feature | Description | Reference |

| Reactants | Alkene, Carboxylic Acid, Tetrabutylammonium Iodide | nih.govresearchgate.net |

| Cell Type | Undivided Cell | researchgate.net |

| Conditions | Constant Current, No external oxidant/catalyst | nih.gov |

| Role of nBu₄NI | Electrolyte and Iodine Source | researchgate.net |

| Product Yield | Up to 98% | nih.gov |

This data is based on studies conducted with Tetrabutylammonium Iodide (nBu₄NI).

Supramolecular Chemistry and Host Guest Systems

Inclusion Complexation Studies

The formation of inclusion complexes, where a "guest" molecule fits into the cavity of a "host" molecule, has been explored using tetrabutylphosphonium (B1682233) iodide. These studies often involve cyclodextrins as the host molecules due to their hydrophobic inner cavities and hydrophilic exteriors.

Tetrabutylphosphonium iodide can form host-guest inclusion complexes with both α-cyclodextrin (α-CD) and β-cyclodextrin (β-CD). ias.ac.inias.ac.in The primary driving forces for this complexation are the hydrophobic effect, where the nonpolar butyl chains of the tetrabutylphosphonium cation are encapsulated within the apolar cavity of the cyclodextrin, along with structural effects and electrostatic forces. ias.ac.in The formation of these complexes has been substantiated through various analytical techniques, including ¹H NMR and FT-IR spectroscopy. ias.ac.in Studies on the related tetrabutylammonium (B224687) (TBA+) cation show that the formation of these complexes can influence the properties of a solution, for instance, by reducing the dissolution efficiency of a solvent for cellulose (B213188). nih.gov This is attributed to an effective decrease in the concentration of the amphiphilic cation as it becomes encapsulated by the cyclodextrin. nih.gov

Physicochemical studies, including surface tension and conductivity measurements, have determined that this compound and its ammonium (B1175870) analogue form inclusion complexes with cyclodextrins in a 1:1 stoichiometry. ias.ac.innih.gov The binding affinity, represented by the association constant (Kₐ), varies depending on the type of cyclodextrin. The interaction with β-cyclodextrin is significantly stronger than with α-cyclodextrin. ias.ac.innih.gov This difference is attributed to the larger cavity size of β-CD, which provides a better fit for the butyl chains of the cation. ias.ac.in

The apparent association constants for the tetrabutylammonium cation (TBA+) with cyclodextrins are detailed in the table below.

| Host Molecule | Guest Cation | Association Constant (K) M⁻¹ |

| α-Cyclodextrin | Tetrabutylammonium (TBA+) | 106 |

| β-Cyclodextrin | Tetrabutylammonium (TBA+) | 1580 |

| Data sourced from ¹H NMR titration experiments. nih.gov |

Interaction with Cyclodextrins

Role in the Synthesis and Assembly of Macrocyclic Systems

This compound and its ammonium counterparts play significant roles in the dynamic assembly and disassembly of larger, more complex macrocyclic architectures.

While various catalytic methods, such as olefin metathesis, Suzuki-Miyaura coupling, and Glaser-Eglinton coupling, are employed in the synthesis of cyclophanes, the specific catalytic role of this compound is not prominently featured in major synthetic strategies. beilstein-journals.orgbeilstein-journals.orgnih.gov The synthesis of these complex macrocycles often relies on transition metal catalysts like palladium or copper. beilstein-journals.orgnih.gov

This compound can induce the disassembly of supramolecular hypervalent iodine macrocycles (HIMs). nih.govsiu.edu These macrocycles are large, ring-like structures held together by weak secondary bonding interactions between electron-deficient iodine atoms and electron-rich oxygen atoms. beilstein-journals.orgnih.gov The iodide anion (I⁻) from this compound can disrupt this assembly. nih.govsiu.edu It does so by selectively binding to the electron-deficient iodine centers of the HIMs, which breaks the secondary bonds holding the macrocycle together and causes it to disassemble into its monomeric components. siu.edursc.org This process is reversible; the anion can be removed, allowing the macrocycle to reassemble. nih.govsiu.edu

Studies on phenylalanine-based hypervalent iodine macrocycles (HIMs) have revealed specific interactions with alkali metal cations like lithium (Li⁺) and sodium (Na⁺). nih.govbeilstein-journals.org These small cations coordinate with the electron-rich carbonyl oxygens located on the periphery of the macrocycle, not within the central cavity. nih.govbeilstein-journals.org In contrast, HIMs show a lack of association with bulky cations like the tetrabutylammonium cation. beilstein-journals.orgnih.gov This indicates that the large size of the tetrabutylphosphonium cation would similarly prevent it from interacting with the core or periphery of these specific macrocyclic systems. beilstein-journals.orgnih.gov

Advanced Materials Science and Polymer Chemistry Research

Polymer Electrolytes and Ionic Conductivity

Polymer electrolytes are a critical component in the development of solid-state electrochemical devices. The incorporation of salts like tetrabutylphosphonium (B1682233) iodide into polymer matrices is a strategy employed to enhance ionic conductivity.

Research has focused on the creation of polymer blends doped with tetrabutylphosphonium iodide to improve their electrical properties. One notable example involves the doping of poly(methylmethacrylate)/poly(vinyl acetate) (PMMA/PVAc) blends. These blends are prepared using a solution casting method, where PMMA, PVAc, and varying weight percentages of TBAI are dissolved in a common solvent, which is then evaporated to form thin films. nist.gov The introduction of TBAI into the polymer matrix aims to increase the number of mobile charge carriers, thereby enhancing the material's conductivity. nist.gov

Similarly, studies have been conducted on other polymer systems. For instance, doping a polyvinyl alcohol/polyvinyl pyrrolidone (PVA/PVP) blended polymer electrolyte with 40% TBAI showed the highest conductivity among the different TBAI doping ratios tested in that system. avanzarematerials.com The principle of doping extends to gel polymer electrolytes as well, where salts are used to increase the mobility and number of charge carriers within the gel matrix. crepim.comspecialchem.com In the context of n-type doping for organic semiconductors, tetrabutylammonium (B224687) iodide, a closely related ammonium (B1175870) salt, has been used to dope (B7801613) naphthalenediimide-based conjugated polymers, demonstrating the utility of such salts in modifying the electronic characteristics of polymers. rsc.org

The addition of this compound significantly influences both the direct current (DC) and alternating current (AC) conductivities of polymer blends.

DC Conductivity: In studies of PMMA/PVAc blends, the DC conductivity (σdc) was observed to increase with higher concentrations of TBAI across the entire temperature range tested. epo.org This enhancement is attributed to the increase in the concentration of mobile ions supplied by the dissociation of the TBAI salt within the polymer blend. An increase in temperature also leads to higher DC conductivity, as it promotes the segmental motion of the polymer chains, which facilitates ion movement. epo.org

AC Conductivity: The AC conductivity (σac) of TBAI-doped polymer blends also shows a strong dependence on both frequency and the concentration of the dopant. Research on PMMA/PVAc/TBAI blends revealed that the sample with 38 wt% TBAI exhibited the highest AC conductivity values. epo.org The mechanism of AC conduction in these materials can be complex. For the PMMA/PVAc/TBAI system, the conductivity behavior in blends with up to 20 wt% TBAI was described by the correlated barrier hopping (CBH) model. epo.org For blends with higher concentrations, the mechanism was found to be temperature-dependent, following the small polaron tunneling (SPT) model at low temperatures and the CBH model at intermediate and high temperatures. epo.org The activation energy, which represents the energy barrier for the ion transport process, is altered by the amount of TBAI doping. nist.gov

The table below summarizes the effect of TBAI doping on the DC conductivity of a PMMA/PVAc blend at different temperatures.

| TBAI wt% | σdc at 303 K (S/m) | σdc at 343 K (S/m) |

|---|---|---|

| 0.00 | 2.41E-08 | 2.48E-08 |

| 0.11 | 1.08E-07 | 1.39E-07 |

| 0.22 | 1.58E-07 | 1.83E-07 |

| 0.33 | 2.92E-07 | 3.58E-07 |

| 0.44 | 1.09E-05 | 1.09E-05 |

Doping of Polymer Blends with this compound

Applications in Organic Light Emitting Diodes (OLEDs) and Related Optoelectronic Devices

While not a primary component in the emissive or charge-transporting layers of traditional Organic Light Emitting Diodes (OLEDs), this compound (TBAI or B4PI) has found significant application in related optoelectronic devices, particularly in the stabilization and performance enhancement of perovskite solar cells (PSCs). researchgate.netnih.gov

Research has demonstrated that TBAI can be effectively used as an interfacial additive in PSCs, specifically at the junction between the electron transport layer (e.g., Titanium dioxide, TiO₂) and the methylammonium (B1206745) lead iodide (MAPbI₃) perovskite active layer. researchgate.netresearchgate.net Its incorporation has several beneficial effects:

Improved Film Quality: The addition of TBAI promotes the formation of a more homogeneous perovskite film with enhanced crystallinity and larger grain size. rsc.orgnih.gov The hydrophobic alkyl chains of the phosphonium (B103445) salt are believed to contribute to this improved morphology. nih.gov

Enhanced Stability: A major challenge for perovskite solar cells is their instability, particularly in the presence of humidity. TBAI has been shown to significantly improve the device's resistance to moisture. nih.gov In one study, a device with excess TBAI retained approximately 80% of its initial efficiency after 200 hours, demonstrating a protective effect. researchgate.netresearchgate.net Another experiment showed that a device with a TBAI additive maintained about 60% of its initial performance after 200 hours at 40% relative humidity, whereas the standard device lost over 50% in the first 100 hours. researchgate.net

Increased Photovoltaic Performance: By improving the crystal quality and passivating defects at the interface, TBAI can lead to a significant increase in the power conversion efficiency (PCE) of the solar cell. nih.govresearchgate.net One study reported an increase in PCE from 15.5% to a significantly higher value with the incorporation of 1.5% TBAI. researchgate.net Phosphonium salts are sometimes favored over their ammonium counterparts as they are less likely to have undesirable chemical interactions with the perovskite crystal structure. mdpi.com

The table below summarizes the reported effects of TBAI incorporation on perovskite solar cell performance.

| Parameter | Effect of TBAI Addition | Reference |

|---|---|---|

| Film Quality | Improved crystallinity and grain size, more homogeneous film | rsc.orgnih.gov |

| Stability | Enhanced resistance to humidity | researchgate.netnih.govresearchgate.net |

| Power Conversion Efficiency (PCE) | Significant increase observed | nih.govresearchgate.net |

| Interface | Passivates defects at the ETL/perovskite interface | researchgate.netresearchgate.net |

Flame Retardant Studies

This compound is listed as a potential flame retardant. researchgate.netnih.govaerofiltri.it Its effectiveness would stem from the combined action of its phosphorus and iodine components. The general mechanisms by which such compounds impart flame retardancy to polymers are understood, although specific mechanistic studies focused solely on TBAI are not widely detailed in the available literature.

The potential mechanisms are twofold:

Gas Phase Inhibition: Halogenated flame retardants, including iodides, typically function in the gas phase. crepim.comspecialchem.com Upon heating, the compound decomposes and releases halogen radicals (I•). These highly reactive radicals interfere with the chain reactions of combustion in the flame, scavenging other high-energy radicals like H• and HO• to form less reactive species. specialchem.comrtpcompany.com This process interrupts the exothermic reactions of the fire, cooling the system and reducing the generation of flammable gases. rtpcompany.com However, iodide-containing compounds are often thermally unstable at typical polymer processing temperatures, which can limit their application. specialchem.com

Condensed Phase Char Formation: Phosphorus-containing flame retardants often act in the condensed phase (the solid polymer). crepim.comrtpcompany.com During combustion, they can decompose to form phosphoric acid species, which promote the dehydration of the polymer. This leads to the formation of a stable, insulating layer of carbonaceous char on the polymer's surface. specialchem.comrtpcompany.com This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatile gases that fuel the fire. crepim.com

Research into related compounds, such as tetrabutylphosphonium tetrafluoroborate, has shown they can act as a synergist with other flame retardants like ammonium polyphosphate in polymers such as poly(lactic acid). mdpi.com This suggests TBAI could also function effectively as part of a synergistic flame retardant system.

Antistatic Agent Research

This compound is explored for use as an antistatic agent, a type of additive that mitigates the buildup of static electricity on the surface of insulating materials like plastics. researchgate.netnih.govaerofiltri.it The accumulation of static charge can cause issues ranging from dust attraction to electrostatic discharge (ESD) that can damage sensitive electronic components. avanzarematerials.com

The primary mechanism by which TBAI functions as an antistatic agent is related to its ionic and hygroscopic nature. researchgate.netwikipedia.org The molecules of an ionic antistatic agent can migrate to the polymer surface. Being hygroscopic, TBAI attracts moisture from the surrounding atmosphere. researchgate.netwikipedia.org This absorbed water, combined with the mobile ions from the salt, forms a slightly conductive layer on the material's surface. researchgate.net This layer allows for the safe dissipation of static charges, lowering the surface resistivity of the material. avanzarematerials.com This mechanism is common for internal antistatic agents, which are compounded directly into the polymer. wikipedia.org

However, research into the effectiveness of phosphonium salts has shown varied results depending on the specific compound and polymer matrix. In one study detailed in a patent, a related compound, tetrabutylphosphonium dodecylbenzene (B1670861) sulfonate, was tested as an internal antistatic agent in poly(methyl methacrylate) (PMMA). google.com Under the specific test conditions used, it failed to provide an effective antistatic effect. google.com This highlights that the performance of an antistatic agent is highly dependent on the formulation, including the polymer type and the specific counter-ion used with the phosphonium cation.

Organoclays and Intercalation Chemistry